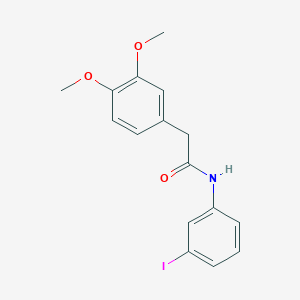![molecular formula C18H17N5O2 B6110640 N-[(E)-Amino[(6-methoxy-4-methylquinazolin-2-YL)amino]methylidene]benzamide](/img/structure/B6110640.png)
N-[(E)-Amino[(6-methoxy-4-methylquinazolin-2-YL)amino]methylidene]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(E)-Amino[(6-methoxy-4-methylquinazolin-2-YL)amino]methylidene]benzamide is a complex organic compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-Amino[(6-methoxy-4-methylquinazolin-2-YL)amino]methylidene]benzamide typically involves the condensation of 6-methoxy-4-methylquinazolin-2-amine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with an appropriate amine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-Amino[(6-methoxy-4-methylquinazolin-2-YL)amino]methylidene]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; room temperature to reflux conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; anhydrous conditions; room temperature to reflux conditions.
Substitution: Halides, alkoxides; organic solvents like dichloromethane or ethanol; room temperature to reflux conditions.
Major Products Formed
Oxidation: Quinazoline N-oxides
Reduction: Reduced amine derivatives
Substitution: Substituted quinazoline derivatives
Scientific Research Applications
N-[(E)-Amino[(6-methoxy-4-methylquinazolin-2-YL)amino]methylidene]benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of tyrosine kinases.
Medicine: Investigated for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(E)-Amino[(6-methoxy-4-methylquinazolin-2-YL)amino]methylidene]benzamide involves its interaction with specific molecular targets, such as tyrosine kinases. By inhibiting these enzymes, the compound can interfere with cell signaling pathways that are crucial for cancer cell proliferation and survival. Molecular docking studies have shown that the compound binds to the active site of the enzyme, thereby blocking its activity .
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-4-methylquinazoline: A simpler derivative with similar biological activities.
N-(2-Chloropyrimidin-4-yl)-N,2,3-dimethyl-2H-indazol-6-amine: Another quinazoline derivative with anticancer properties.
3-Amino-2-methyl-quinazolin-4(3H)-one: Known for its antimicrobial and anticancer activities.
Uniqueness
N-[(E)-Amino[(6-methoxy-4-methylquinazolin-2-YL)amino]methylidene]benzamide stands out due to its specific structural features, such as the presence of both methoxy and amino groups, which contribute to its unique biological activities. Its ability to inhibit tyrosine kinases makes it a promising candidate for targeted cancer therapy.
Properties
IUPAC Name |
N-[(Z)-N'-(6-methoxy-4-methylquinazolin-2-yl)carbamimidoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O2/c1-11-14-10-13(25-2)8-9-15(14)21-18(20-11)23-17(19)22-16(24)12-6-4-3-5-7-12/h3-10H,1-2H3,(H3,19,20,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZEBNMBOOLXBMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=NC(=N1)N=C(N)NC(=O)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C=C(C=CC2=NC(=N1)/N=C(/N)\NC(=O)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(1-cyclohexen-1-yl)ethyl]-1-[(4-fluorophenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B6110572.png)
![{2-[(5-chloro-8-hydroxy-7-quinolinyl)(3-pyridinylamino)methyl]phenoxy}acetic acid](/img/structure/B6110577.png)
![N'-[1-(2,4-dimethoxyphenyl)ethylidene]-2,2-diphenylcyclopropanecarbohydrazide](/img/structure/B6110582.png)
![ethyl 4-(1-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-3-piperidinyl)-1-piperazinecarboxylate](/img/structure/B6110589.png)
![(1-{[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}-3-piperidinyl)methanol](/img/structure/B6110594.png)
![N-(2-hydroxy-1,1-dimethylethyl)-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide](/img/structure/B6110597.png)
![1-(3-chlorophenyl)-4-[1-(1,4-dithiepan-6-yl)-3-piperidinyl]piperazine](/img/structure/B6110612.png)
![N-(2,5-dimethylphenyl)-N-[(2-hydroxy-3-quinolinyl)methyl]nicotinamide](/img/structure/B6110628.png)
![1-[1-(1H-imidazol-4-ylcarbonyl)-3-piperidinyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B6110637.png)
![N,N-diethyl-2-[(4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B6110645.png)

![3-[1-(5-isoquinolinylmethyl)-4-piperidinyl]-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6110652.png)
![N-[(1-{[2-(methylthio)-5-pyrimidinyl]methyl}-3-piperidinyl)methyl]-1H-indazole-3-carboxamide](/img/structure/B6110656.png)
![3-[(cyclopentylamino)methyl]-1-(2-fluoro-5-methoxybenzyl)-3-hydroxy-2-piperidinone](/img/structure/B6110661.png)
